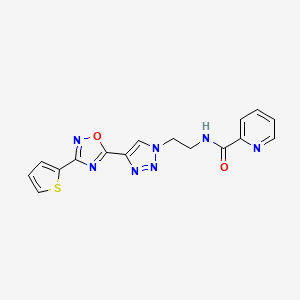
3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one, also known as Br-PVP, is a chemical compound that belongs to the class of cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its potential use in scientific research. Br-PVP has been found to have a similar chemical structure to the well-known drug, alpha-PVP, which is a synthetic cathinone with a high potential for abuse. However, Br-PVP has not been widely studied, and its effects on the human body are not well understood.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one involves the inhibition of dopamine reuptake. This leads to an increase in the levels of dopamine in the brain, which can cause feelings of euphoria, increased energy, and increased motivation. 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one also has an affinity for the serotonin transporter, which could lead to antidepressant effects. Additionally, 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has an affinity for the norepinephrine transporter, which could lead to increased alertness and focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one are not well understood. However, it is believed that the drug can cause an increase in heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one can lead to addiction, psychosis, and other mental health problems.
実験室実験の利点と制限
One advantage of using 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one in lab experiments is that it has potential applications in the field of neuroscience. It can be used to study the effects of dopamine reuptake inhibition on the brain. Additionally, it has an affinity for the serotonin and norepinephrine transporters, which could lead to further research on antidepressant and focus-enhancing drugs. However, the limitations of using 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one in lab experiments include its potential for abuse and addiction. Additionally, the biochemical and physiological effects of the drug are not well understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one. One area of research could focus on the potential use of the drug as an antidepressant or focus-enhancing drug. Another area of research could focus on the long-term effects of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one on the brain and body. Additionally, research could be conducted on the potential for abuse and addiction of the drug, as well as strategies for preventing its misuse. Finally, research could be conducted on the potential for 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one to interact with other drugs or medications.
合成法
The synthesis method for 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one involves the reaction of 3-(2-bromophenyl)propanoic acid with 3-(2,2,2-trifluoroethoxy)azetidine. The reaction is carried out using a strong base, such as sodium hydroxide, in a solvent, such as dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one.
科学的研究の応用
3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and movement. 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has also been found to have an affinity for the serotonin transporter, which could potentially lead to antidepressant effects. Additionally, 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has been found to have an affinity for the norepinephrine transporter, which could potentially lead to increased alertness and focus.
特性
IUPAC Name |
3-(2-bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3NO2/c15-12-4-2-1-3-10(12)5-6-13(20)19-7-11(8-19)21-9-14(16,17)18/h1-4,11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBPICLBYEFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2402150.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)
![2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile](/img/structure/B2402152.png)

![5-{1-[(2-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2402157.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)

![1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2402166.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)
![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2402172.png)